
2,4-Dibromo-6-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-isopropylpyridine is a chemical compound with the molecular formula C8H9Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms at the 2 and 4 positions, along with an isopropyl group at the 6 position, gives this compound unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dibromo-6-isopropylpyridine can be synthesized through various methods. One common approach involves the bromination of 6-isopropylpyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, and boron reagents like phenylboronic acid are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,4-diamino-6-isopropylpyridine, while Suzuki-Miyaura coupling can produce various aryl or alkyl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Medicine: It may serve as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-isopropylpyridine depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromopyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,4-Dibromo-6-methylpyridine: Contains a methyl group instead of an isopropyl group, which can affect its reactivity and steric properties.
2,4-Dichloro-6-isopropylpyridine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and chemical properties.
Uniqueness
2,4-Dibromo-6-isopropylpyridine is unique due to the combination of bromine atoms and an isopropyl group, which imparts specific steric and electronic effects. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Eigenschaften
Molekularformel |
C8H9Br2N |
|---|---|
Molekulargewicht |
278.97 g/mol |
IUPAC-Name |
2,4-dibromo-6-propan-2-ylpyridine |
InChI |
InChI=1S/C8H9Br2N/c1-5(2)7-3-6(9)4-8(10)11-7/h3-5H,1-2H3 |
InChI-Schlüssel |
POQIRTGOHWOSIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


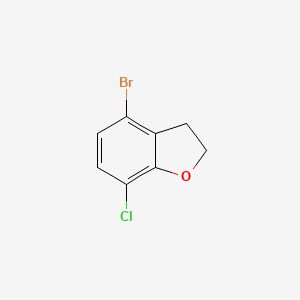
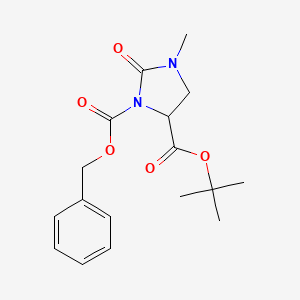
![1-(Furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]-3-phenylurea](/img/structure/B12113291.png)
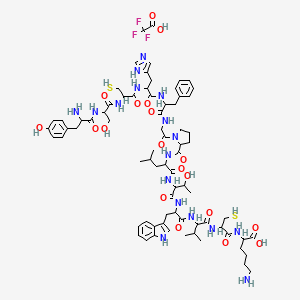

![4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12113303.png)

![1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B12113317.png)
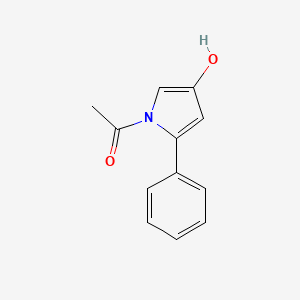
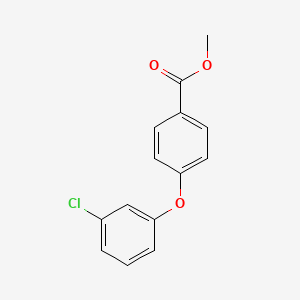

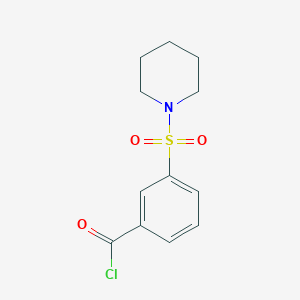

![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)
